2-amino-7-bromo-1,2-dihydroisoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7-bromo-1,2-dihydroisoquinolin-1-one is a heterocyclic compound with the molecular formula C9H7BrN2O It is a derivative of isoquinoline, featuring an amino group at the second position and a bromine atom at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-bromo-1,2-dihydroisoquinolin-1-one typically involves the bromination of 1,2-dihydroisoquinolin-1-one followed by the introduction of an amino group. One common method involves the use of bromine in an organic solvent such as acetic acid to brominate 1,2-dihydroisoquinolin-1-one. The resulting 7-bromo-1,2-dihydroisoquinolin-1-one is then treated with ammonia or an amine to introduce the amino group at the second position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-bromo-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-amino-7-azido-1,2-dihydroisoquinolin-1-one or 2-amino-7-thiocyanato-1,2-dihydroisoquinolin-1-one can be formed.
Oxidation Products: Oxidation can yield compounds like 2-amino-7-bromoisoquinolin-1-one.
Reduction Products: Reduction can lead to the formation of 2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one.
Scientific Research Applications
2-amino-7-bromo-1,2-dihydroisoquinolin-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-7-bromo-1,2-dihydroisoquinolin-1-one depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism would vary based on the target enzyme or receptor and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
7-bromo-1,2-dihydroisoquinolin-3(4H)-one: Similar structure but lacks the amino group at the second position.
2-amino-1,2-dihydroisoquinolin-1-one: Similar structure but lacks the bromine atom at the seventh position.
Uniqueness
This dual functionality makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
1935123-90-2 |
---|---|
Molecular Formula |
C9H7BrN2O |
Molecular Weight |
239.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.